15-Demethylplumieride

Cytotoxicity Anticancer Screening Natural Product SAR

Procure 15-Demethylplumieride (CAS 132586-69-7) as a critical, validated negative control for iridoid cytotoxicity and SAR studies. Unlike its active methylated analog plumieride, this C-15 demethylated glycoside consistently shows no activity against P-388 leukemia and multiple human cancer cell lines. Ideal for distinguishing true cytotoxic signals from false positives in cell viability assays and as a chemotaxonomic marker for Plumeria species authentication. Rigorous analytical characterization (NMR, HPLC≥98%) ensures experimental reproducibility.

Molecular Formula C20H24O12
Molecular Weight 456.4 g/mol
Cat. No. B599551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Demethylplumieride
Synonyms15-DeMethylpluMieride
Molecular FormulaC20H24O12
Molecular Weight456.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O12/c1-7(22)9-4-20(32-17(9)28)3-2-8-10(16(26)27)6-29-18(12(8)20)31-19-15(25)14(24)13(23)11(5-21)30-19/h2-4,6-8,11-15,18-19,21-25H,5H2,1H3,(H,26,27)/t7-,8+,11+,12+,13+,14-,15+,18-,19-,20+/m0/s1
InChIKeyGGLAWDIODKKBQZ-SZSWQRSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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15-Demethylplumieride: Structural and Biological Classification of the Iridoid Glycoside for Scientific Procurement


15-Demethylplumieride (CAS: 132586-69-7) is a naturally occurring iridoid glycoside with the molecular formula C20H24O12 and a molecular weight of 456.4 g/mol, classified within the monoterpene lactone superfamily [1][2]. It is isolated predominantly from the bark and leaves of Plumeria species, including P. rubra, P. acutifolia, and P. obtusa (Apocynaceae), and represents the C-15 demethylated structural analog of plumieride [3][4].

15-Demethylplumieride Procurement Rationale: Why Structural Analogs Cannot Be Functionally Substituted


While 15-demethylplumieride and its methylated analog plumieride share the same iridoid glycoside backbone, their biological activity profiles diverge sharply and are dictated by the presence or absence of a single C-15 methyl ester group [1]. This seemingly minor structural modification produces a functional dichotomy: plumieride exhibits demonstrable cytotoxic, antifungal, and anti-inflammatory activities in multiple assay systems, whereas 15-demethylplumieride consistently fails to show activity in the same bioassay panels, being explicitly classified as an "inactive constituent" alongside plumieride in comparative screens [2][3]. Consequently, substituting one compound for the other without rigorous experimental validation undermines study reproducibility and introduces uncontrolled variables in structure-activity relationship (SAR) investigations [4].

15-Demethylplumieride Quantitative Differentiation Evidence: Comparator-Based Performance and Structure-Activity Data


15-Demethylplumieride Lacks Cytotoxic Activity Compared to Plumieride and Other Iridoids in Multi-Cell-Line Panels

In a bioactivity-directed fractionation study of Plumeria rubra bark, 15-demethylplumieride was isolated alongside five other iridoids and evaluated for cytotoxic activity against a panel comprising murine lymphocytic leukemia P-388 cells and multiple human cancer cell lines (breast, colon, fibrosarcoma, lung, melanoma, KB) [1]. The study explicitly classified 15-demethylplumieride, plumieride, alpha-allamcidin, beta-allamcidin, and 13-O-trans-p-coumaroylplumieride as "inactive constituents," while six other compounds from the same extract—including fulvoplumierin, allamcin, allamandin, 2,5-dimethoxy-p-benzoquinone, plumericin, and liriodendrin—demonstrated general cytotoxic activity across the panel [2].

Cytotoxicity Anticancer Screening Natural Product SAR

Structural Divergence Between 15-Demethylplumieride and Plumieride Confirmed by NMR and Mass Spectrometry

The structure of 15-demethylplumieride was unambiguously characterized as a novel natural product in 1990 through comprehensive spectroscopic analysis, with its identity further confirmed by chemical conversion to plumieride, demonstrating the direct structural relationship between the two compounds [1]. Subsequent isolation from Plumeria obtusa in 2011 provided additional NMR and mass spectrometry validation, with the compound designated as isolate (6) among ten characterized metabolites [2]. The key structural distinction is the absence of the C-15 methyl ester moiety present in plumieride, resulting in a molecular weight of 456.4 g/mol (C20H24O12) versus plumieride's higher molecular weight [3].

Natural Product Chemistry Structural Elucidation Quality Control

Comparative Natural Abundance and Isolation Yield Across Plumeria Species

15-Demethylplumieride has been isolated and characterized from multiple Plumeria species across geographically distinct collection sites: P. rubra bark collected in Indonesia (1990), P. acutifolia leaves (2008), and P. obtusa methanolic extract (2011), confirming its widespread occurrence as a consistent secondary metabolite in this genus [1][2]. In contrast, the structurally related plumieride is reported as one of the "major iridoids" from P. obtusa leaves, suggesting higher relative abundance compared to its demethylated analog [3].

Phytochemistry Isolation Yield Natural Product Sourcing

Physicochemical and Drug-Likeness Parameters Derived from Structural Data

Based on its established molecular structure (C20H24O12, MW 456.4 g/mol), 15-demethylplumieride exhibits a Topological Polar Surface Area (TPSA) of 181.00 Ų [1]. This high TPSA value, which substantially exceeds the typical threshold of 140 Ų for favorable oral bioavailability and blood-brain barrier penetration, has direct implications for its utility in assay development and compound screening cascades [2].

Drug Discovery ADME Prediction Lead Optimization

15-Demethylplumieride Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


Negative Control or Inactive Reference Standard in Iridoid Cytotoxicity Screening

Researchers evaluating the anticancer potential of iridoid glycosides or Plumeria-derived extracts can employ 15-demethylplumieride as a validated negative control. Its documented lack of cytotoxic activity against P-388 leukemia cells and multiple human cancer cell lines (breast, colon, fibrosarcoma, lung, melanoma, KB) provides a benchmark for distinguishing genuinely active compounds from false-positive signals in cell viability assays [1]. This application is particularly relevant for structure-activity relationship (SAR) studies exploring the pharmacophoric requirements of the iridoid scaffold, as the absence of the C-15 methyl ester in 15-demethylplumieride correlates directly with loss of cytotoxic function compared to active analogs such as fulvoplumierin and plumericin [2].

Authenticated Reference Standard for Analytical Method Development and Quality Control

The unambiguous structural elucidation of 15-demethylplumieride by NMR spectroscopy (1H, 13C, 2D techniques) and mass spectrometry, coupled with its chemical conversion to plumieride for confirmatory identification, establishes it as a suitable reference material for HPLC method development, botanical authentication of Plumeria species, and quality control of natural product libraries [1][2]. The compound's consistent isolation across P. rubra, P. acutifolia, and P. obtusa makes it a reliable chemotaxonomic marker for species verification in raw material procurement and extract standardization workflows [3].

Internal Standard for Comparative Metabolomics and Phytochemical Profiling

In untargeted or targeted metabolomics studies of Apocynaceae species, 15-demethylplumieride serves as a structurally defined internal reference point for normalizing relative abundance measurements of iridoid glycosides across different tissue types, extraction methods, or geographic collections [1]. Its classification as a minor constituent relative to the major iridoid plumieride provides a baseline for assessing extraction efficiency and quantifying the relative enrichment or depletion of specific iridoid species in fractionation protocols [2]. Its unique molecular signature (C20H24O12, MW 456.4) enables confident MS/MS identification and differentiation from the more abundant plumieride .

Structure-Activity Relationship (SAR) Probe for Demethylation Effects on Iridoid Bioactivity

Medicinal chemistry and natural product derivatization programs investigating the functional consequences of iridoid scaffold modifications can utilize 15-demethylplumieride as the C-15 demethylated comparator to plumieride [1]. The documented binary difference in cytotoxic activity—active for methyl-ester-bearing compounds (fulvoplumierin, plumericin) and inactive for 15-demethylplumieride and plumieride—provides a defined SAR dataset for computational modeling and hypothesis-driven lead optimization [2]. Furthermore, the high TPSA of 181.00 Ų informs the design of semi-synthetic derivatives aimed at modulating polarity and membrane permeability properties .

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